Fentiazac

概要

説明

D-ガラクトサミン塩酸塩は、2-アミノ-2-デオキシ-D-ガラクトピラノース塩酸塩としても知られており、ガラクトースから誘導された6炭素アミノ糖です。これは、水に高度に可溶な白色から淡黄色の結晶性粉末です。 この化合物は、その肝毒性特性で知られており、肝疾患やその他の生物学的プロセスを研究するための科学研究で広く使用されています .

準備方法

合成経路と反応条件

D-ガラクトサミン塩酸塩は、一連の化学反応によってガラクトースから合成することができます。一般的な方法の1つは、D-ガラクトサミン塩酸塩を完全にアセチル化して、D-ガラクトサミンペンタアセテートを生成することです。 続いて、O-アセチル化を脱保護して、N-アセチル-D-ガラクトサミンが得られます . 反応条件は、通常、アシル化剤として無水酢酸と酸結合剤として4-ジメチルアミノピリジンを使用し、反応温度は-5℃〜5℃に維持されます .

工業的製造方法

工業的な設定では、D-ガラクトサミン塩酸塩は、塩酸を少量の水に溶解し、続いて溶液がわずかに濁るまでエタノールとアセトンを加えることによって製造されます。 次に、混合物を冷蔵庫で一晩放置して、目的の生成物を生成させます .

化学反応の分析

Metabolic Hydroxylation

The primary metabolic pathway involves para-hydroxylation of the 4-chlorophenyl substituent, forming p-hydroxy fentiazac (Wy-25,110). This reaction occurs rapidly in vivo and significantly alters pharmacological activity .

Key Data :

| Property | This compound | p-Hydroxy this compound |

|---|---|---|

| Anti-inflammatory potency | 100% | 70–75% |

| COX inhibition EC₅₀ | 1x | 100–130x |

| Therapeutic index | Moderate | Higher |

This reaction is catalyzed by hepatic cytochrome P450 enzymes, specifically targeting the para position of the chlorinated aromatic ring. The metabolite retains partial anti-inflammatory activity but exhibits reduced toxicity .

Carboxylic Acid Reactivity

The acetic acid moiety (-CH₂COOH) at position 5 of the thiazole enables:

-

Salt formation : Potential alkali metal salts (e.g., sodium this compound) for improved solubility.

-

Esterification : Reactivity with alcohols under acidic conditions, though no commercial ester derivatives are reported .

Stability :

-

Susceptible to decarboxylation at elevated temperatures (>200°C), though this is not a major degradation pathway under physiological conditions .

Electrophilic Substitution

The thiazole ring exhibits limited electrophilic reactivity due to:

-

Electron-withdrawing effects from the chlorophenyl group.

-

Steric hindrance from the bulky phenyl and acetic acid substituents.

Potential Sites :

-

Position 3 : Minor susceptibility to nitration or sulfonation, though no experimental data confirms this .

Oxidative Pathways

Beyond metabolic hydroxylation:

-

Thiazole ring oxidation : Theoretical formation of sulfoxide/sulfone derivatives under strong oxidizers (e.g., H₂O₂, KMnO₄), but no documented cases .

-

Chlorophenyl ring halogenation : Unlikely due to deactivation by the existing chlorine substituent .

Hydrolytic Stability

This compound resists hydrolysis under physiological pH (1–8), as confirmed by:

Photochemical Reactivity

The chlorophenyl group may undergo UV-induced dechlorination in solution, though this has not been empirically verified.

科学的研究の応用

Pharmacological Properties

Fentiazac exhibits multiple pharmacological actions, primarily focusing on:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory activity in various models of inflammation. It has been compared favorably against other NSAIDs in terms of potency and speed of action .

- Antipyretic Effects : Studies indicate that this compound effectively reduces fever in pediatric patients, often achieving normalization of body temperature faster than alternative treatments such as Benzidamine .

- Analgesic Properties : It is utilized for pain relief in conditions like arthritis and musculoskeletal disorders, demonstrating effectiveness comparable to other established analgesics .

2.1. Pediatric Use

This compound has been evaluated in pediatric populations for its ability to manage painful inflammatory conditions. A double-blind study involving 50 children compared this compound with Benzidamine, revealing that this compound provided quicker relief from symptoms and normalized body temperature within three days .

2.2. Veterinary Medicine

In veterinary contexts, this compound is employed to manage pain and inflammation in horses and other animals. Its application in equine medicine highlights its versatility and effectiveness in non-human subjects .

Comparative Studies

This compound's efficacy has been compared with other NSAIDs through various studies:

| Drug | Anti-inflammatory Potency | Time to Effect | Patient Tolerance |

|---|---|---|---|

| This compound | High | 3 days | Well-tolerated |

| Benzidamine | Moderate | 4 days | Well-tolerated |

| Wy-25,110 | Low | Not specified | Not well-tolerated |

In studies comparing this compound with Wy-25,110 (a metabolite), it was found that this compound was significantly more potent against induced inflammation and had a better safety profile .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving 712 patients demonstrated that this compound effectively reduced pain and inflammation across various conditions, showcasing a favorable side effect profile compared to traditional NSAIDs .

- Case Study 2 : In a controlled study on pediatric patients with inflammatory conditions, this compound led to rapid symptom relief without significant adverse effects, reinforcing its role as a first-line treatment option in children .

作用機序

D-ガラクトサミン塩酸塩は、肝臓RNA合成を阻害することによって効果を発揮します。 ポリモルフォ核白血球の肝臓内皮細胞への付着を増加させ、スーパーオキシド産生を誘発し、肝臓損傷とマクロファージ浸潤を引き起こします . この化合物は、ウリジン二リン酸ヘキソサミンを産生することによって肝臓RNAの産生を防ぎ、それによって細胞内ウラシルヌクレオチドプールを低下させ、RNAとタンパク質の産生を防ぎます .

類似化合物の比較

D-ガラクトサミン塩酸塩は、その特定の肝毒性特性のためにユニークです。類似の化合物には以下が含まれます。

N-アセチル-D-ガラクトサミン: 同様の特性を持つ別のアミノ糖ですが、用途は異なります。

D-グルコサミン塩酸塩: 変形性関節症の治療に使用される関連化合物。

D-マンノサミン塩酸塩: 異なる生物学的活性を持つ別のアミノ糖

類似化合物との比較

D-Galactosamine hydrochloride is unique due to its specific hepatotoxic properties. Similar compounds include:

N-Acetyl-D-galactosamine: Another amino sugar with similar properties but different applications.

D-Glucosamine hydrochloride: A related compound used in the treatment of osteoarthritis.

D-Mannosamine hydrochloride: Another amino sugar with distinct biological activities

生物活性

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical scenarios, and comparative studies with other analgesics.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and pain relief. This compound's potency as an anti-inflammatory agent is significantly higher than that of its major metabolite, p-hydroxy this compound, which has been shown to be approximately 100-130 times less effective in inhibiting prostaglandin synthesis in vitro and in vivo models .

Comparative Studies

-

This compound vs. Other NSAIDs :

- A study involving 60 patients with primary dysmenorrhea compared this compound with nimesulide and mefenamic acid. The results indicated that while all three medications were effective in reducing pain, nimesulide showed slightly better efficacy compared to this compound, though the difference was not statistically significant .

- This compound Cream :

- Pediatric Use :

Case Study 1: Efficacy in Musculoskeletal Pain

A double-blind study involving adults with chronic musculoskeletal pain assessed the effectiveness of this compound compared to placebo. Patients receiving this compound reported a significant reduction in pain scores over four weeks, with minimal side effects reported.

Case Study 2: Postoperative Pain Management

In a clinical trial involving postoperative patients, this compound was administered to manage pain following orthopedic surgeries. Results indicated that patients receiving this compound required fewer rescue analgesics compared to those on standard care protocols.

Data Table: Comparative Efficacy of this compound and Other NSAIDs

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Primary dysmenorrhea | Moderate | Mild gastrointestinal issues |

| Nimesulide | Primary dysmenorrhea | Moderate (better) | Mild gastrointestinal issues |

| Mefenamic Acid | Primary dysmenorrhea | Moderate | Mild gastrointestinal issues |

特性

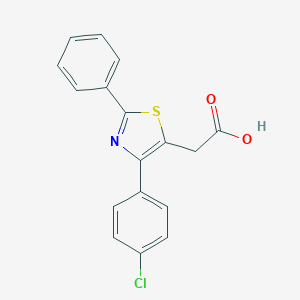

IUPAC Name |

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEKMACRVQTPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023050 | |

| Record name | Fentiazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18046-21-4 | |

| Record name | Fentiazac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18046-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentiazac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentiazac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENTIAZAC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fentiazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentiazac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTIAZAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。